![molecular formula C17H14F3NO3S2 B2511272 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2034439-13-7](/img/structure/B2511272.png)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as enzyme inhibitors, anticancer agents, and receptor antagonists due to their ability to mimic the natural substrates of enzymes or to interact with various biological targets .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the formation of the sulfonamide moiety through the reaction of a suitable amine with a benzenesulfonyl chloride. In the context of the provided papers, various synthetic routes have been explored to create benzenesulfonamide compounds with different substituents, aiming to enhance their biological activity and selectivity. For instance, compounds with high-affinity inhibition of kynurenine 3-hydroxylase were synthesized by introducing specific substituents on the benzenesulfonamide scaffold . Similarly, novel nonsteroidal progesterone receptor antagonists were developed using the benzenesulfonanilide skeleton as a novel scaffold .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of various substituents on the benzenesulfonamide core can significantly influence the binding affinity and selectivity towards biological targets. For example, the introduction of fluorine atoms or trifluoromethyl groups has been shown to enhance the binding affinity of these compounds to their respective targets . Crystallographic studies can provide detailed insights into the molecular interactions between these compounds and their biological targets, aiding in the rational design of more potent and selective inhibitors .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their substituents. These reactions can be exploited to further modify the compounds to improve their pharmacological properties. For instance, the introduction of triazole moieties has been shown to result in highly effective carbonic anhydrase inhibitors . Additionally, the reactivity of the sulfonamide group can be utilized to create more complex structures, as seen in the synthesis of compounds with anticancer activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and permeability, are important for their pharmacokinetic and pharmacodynamic profiles. For example, the introduction of specific substituents can improve the metabolic stability of these compounds, making them more suitable for in vivo studies . The physical properties, such as crystal structure and hydrogen bonding patterns, can also influence the compound's bioavailability and efficacy .
Wissenschaftliche Forschungsanwendungen
Biochemical Evaluation as Enzyme Inhibitors
Benzenesulfonamide derivatives have been evaluated for their biochemical properties, particularly as inhibitors of specific enzymes. For example, a study described the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds demonstrated significant inhibitory effects on the enzyme, highlighting their potential for detailed investigation of the kynurenine pathway in neuronal injury contexts (Röver et al., 1997).
Antimicrobial and Anticancer Activities
Some benzenesulfonamide derivatives have shown promising antimicrobial and anticancer activities. A study synthesized novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, which were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds demonstrated significant potential as therapeutic agents, with some showing anti-inflammatory and analgesic activities without causing tissue damage in vital organs (Küçükgüzel et al., 2013).
Synthesis and Characterization for Drug Development
The synthesis and characterization of benzenesulfonamide derivatives have been foundational for the development of new drugs targeting specific receptors or biological pathways. For instance, research into N-(4-phenoxyphenyl)benzenesulfonamide derivatives has led to the development of novel nonsteroidal progesterone receptor antagonists. These compounds are distinct from other nonsteroidal PR antagonists and hold promise for clinical treatment of diseases like uterine leiomyoma and endometriosis (Yamada et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3S2/c18-17(19,20)11-5-7-12(8-6-11)26(23,24)21-9-15(22)14-10-25-16-4-2-1-3-13(14)16/h1-8,10,15,21-22H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBMGQMJEVQVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



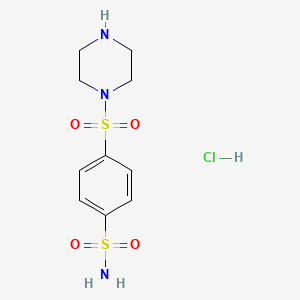

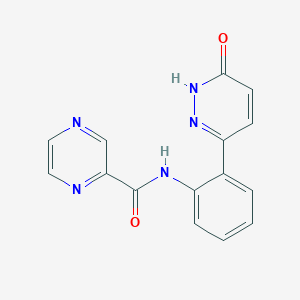
![3-[(4-Methylphenyl)methyl]-7-(naphthalen-1-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine](/img/structure/B2511199.png)
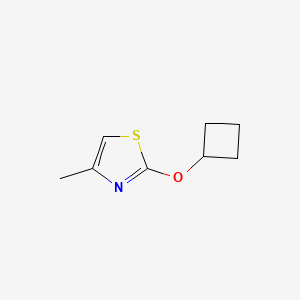


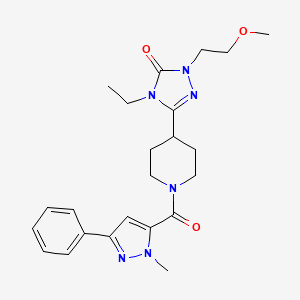
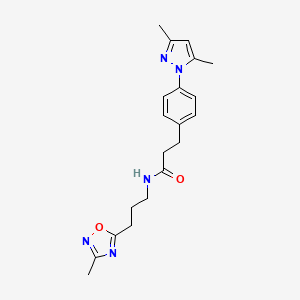
![2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2511207.png)

